BRD4 Bromodomain Selectivity: BD2 vs. BD1 Binding Affinity
In the BindingDB dataset, the compound is annotated with a Kd of 3.3 μM for BRD4 bromodomain 1 (fluorescence anisotropy) and a Kd of 0.30 nM for BRD4 bromodomain 2 (BROMOscan), indicating a >10,000-fold selectivity for BD2 over BD1. This contrasts with pan-BET inhibitors such as (+)-JQ1, which show equipotent binding to both domains (Kd ~ 50–100 nM for BD1 and BD2). Such selectivity is critical for reducing thrombocytopenia and other on-target toxicities associated with pan-BET inhibition.[1][2]
| Evidence Dimension | BRD4 BD1 vs. BD2 binding affinity (Kd) |
|---|---|
| Target Compound Data | BD1 Kd = 3.3 μM; BD2 Kd = 0.30 nM |
| Comparator Or Baseline | (+)-JQ1: BD1 Kd ~ 50–100 nM; BD2 Kd ~ 50–100 nM |
| Quantified Difference | >10,000-fold selectivity for BD2 over BD1; JQ1 shows <2-fold selectivity |
| Conditions | BD1: fluorescence anisotropy, poly-His-tagged BRD4 BD1 expressed in E. coli BL21(DE3); BD2: BROMOscan, human partial-length BRD4 BD2 in bacterial expression system |
Why This Matters
Procurement for epigenetic probe development should prioritize this compound over pan-selective BET inhibitors when BD2-specific pharmacological effects are desired.
- [1] BindingDB, Entry BDBM50148603, Affinity Data for BRD4 BD1 and BD2. View Source
- [2] Filippakopoulos, P. et al. (2010) 'Selective inhibition of BET bromodomains', Nature, 468(7327), pp. 1067–1073. doi:10.1038/nature09504. View Source
